Lansoprazole-d4 - 934294-22-1

Lansoprazole-d4

Catalog Number: EVT-1483174
CAS Number: 934294-22-1
Molecular Formula: C₁₆H₁₀D₄F₃N₃O₂S
Molecular Weight: 373.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .


Synthesis Analysis

Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .


Molecular Structure Analysis

The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .


Chemical Reactions Analysis

Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .


Physical And Chemical Properties Analysis

Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .

Synthesis Analysis
  • Deuterium Exchange Reactions: Utilizing deuterated solvents (e.g., D2O, CD3OD) or reagents (e.g., NaBD4) to facilitate the exchange of labile hydrogen atoms with deuterium. []
Molecular Structure Analysis

The molecular structure of Lansoprazole-d4 would be nearly identical to that of Lansoprazole, with the key difference being the presence of four deuterium atoms replacing hydrogen atoms. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the successful incorporation of deuterium and analyze its impact on the molecule's structure and properties. []

Mechanism of Action

The mechanism of action of Lansoprazole-d4, like Lansoprazole, is expected to involve the inhibition of the gastric proton pump (H+/K+-ATPase), effectively reducing gastric acid secretion. [] The deuterium substitution is unlikely to significantly alter this fundamental mechanism.

Physical and Chemical Properties Analysis
  • Increased Metabolic Stability: The C-D bond is stronger than the C-H bond, making Lansoprazole-d4 potentially more resistant to metabolic breakdown, leading to a longer half-life in vivo. []
Applications
  • Drug Metabolism and Pharmacokinetics: Lansoprazole-d4 can be used as a tracer to study the metabolism and pharmacokinetic behavior of Lansoprazole in more detail. The deuterium labeling allows for sensitive detection and differentiation of the drug from its metabolites in biological samples. This information can help optimize drug dosing regimens and improve treatment outcomes. []

Lansoprazole

Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used to treat gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. [] It acts by irreversibly blocking the H+/K+-ATPase enzyme system located in gastric parietal cells, thus reducing gastric acid secretion. [] Lansoprazole is metabolized in the liver by the cytochrome P450 system, primarily by the CYP2C19 and CYP3A4 enzymes. [, ]

Vonoprazan

Compound Description: Vonoprazan is a potassium-competitive acid blocker (P-CAB) that provides rapid and potent inhibition of gastric acid secretion. [, , , ] Unlike PPIs, which require activation in an acidic environment, vonoprazan directly inhibits the H+/K+-ATPase pump regardless of pH. [, ] It has shown efficacy in healing erosive esophagitis, duodenal ulcers, and preventing ulcer recurrence during NSAID therapy. [, , , ]

Relevance: Vonoprazan is often compared to lansoprazole in clinical trials evaluating its efficacy and safety for treating similar acid-related disorders. [, , , ] Both compounds target the H+/K+-ATPase pump, albeit through different mechanisms, making them pharmacologically related despite structural differences.

Rabeprazole

Compound Description: Rabeprazole is another PPI that belongs to the same benzimidazole class as lansoprazole. [, ] It exhibits similar pharmacological properties, inhibiting gastric acid secretion by blocking the H+/K+-ATPase pump. []

Relevance: Rabeprazole shares a structural similarity with Lansoprazole-d4, particularly the benzimidazole core, which is a key pharmacophore for PPI activity. [] These structural similarities often translate to comparable pharmacological profiles and therapeutic applications.

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI. [] It is known for its potent and long-lasting inhibition of gastric acid secretion. []

Relevance: Esomeprazole, like lansoprazole and rabeprazole, belongs to the benzimidazole class of PPIs. [] They share a similar mechanism of action and structural features, making them closely related compounds.

Pantoprazole

Compound Description: Pantoprazole is a PPI widely used in the treatment of GERD and other acid-related disorders. [] It effectively inhibits gastric acid secretion by binding to the H+/K+-ATPase pump. []

Relevance: Pantoprazole, similar to lansoprazole, is a PPI used in the management of acid-related disorders. [] While their structures differ, their shared pharmacological target and therapeutic applications categorize them as related compounds.

Omeprazole

Compound Description: Omeprazole is a racemic PPI consisting of both R- and S-enantiomers (esomeprazole). [] It is one of the earliest PPIs and is commonly used to treat various gastric acid-related conditions. []

Relevance: While not directly compared to Lansoprazole-d4 in the provided papers, omeprazole, being a PPI, shares the same therapeutic class and mechanism of action with lansoprazole. [] This shared pharmacological target and therapeutic use make it a relevant compound.

[18F]N-methyl Lansoprazole ([18F]NML)

Compound Description: [18F]N-methyl Lansoprazole ([18F]NML) is a radiolabeled derivative of lansoprazole designed for positron emission tomography (PET) imaging of tau aggregates in neurodegenerative disorders like Alzheimer's disease. [] It was developed based on lansoprazole's high affinity for tau aggregates, but unfortunately, clinical trials did not show specific binding to tau in vivo. []

Relevance: [18F]NML is a structurally modified derivative of Lansoprazole-d4, designed for a specific imaging purpose. [] This highlights the potential for modifying the lansoprazole structure to target different therapeutic areas.

Lansoprazole Sulfide (LPZS)

Compound Description: Lansoprazole sulfide (LPZS) is the primary metabolite of lansoprazole. [] Recent studies have shown promising in vitro and in vivo anti-tuberculosis activity for LPZS against Mycobacterium tuberculosis. [, ]

Relevance: LPZS is directly metabolized from Lansoprazole-d4, representing a crucial link in the compound's biotransformation. [] Understanding the pharmacological activity of LPZS, particularly its anti-tuberculosis properties, is essential due to its relationship with lansoprazole.

Properties

CAS Number

934294-22-1

Product Name

Lansoprazole-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C₁₆H₁₀D₄F₃N₃O₂S

Molecular Weight

373.39

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Synonyms

2-[(S)-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d4; (S)-Lansoprazole-d4; Levolansoprazole-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.